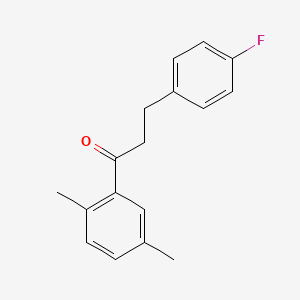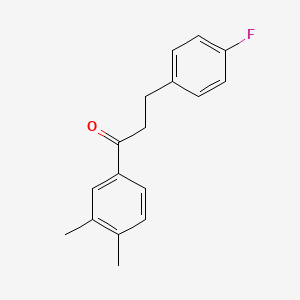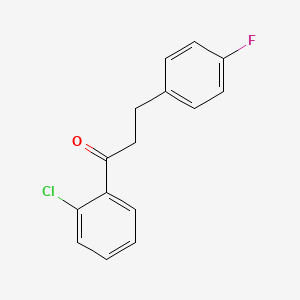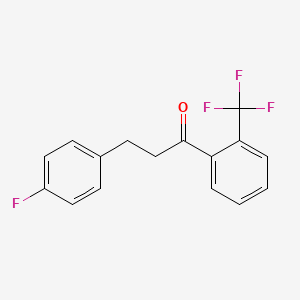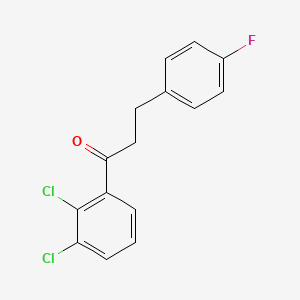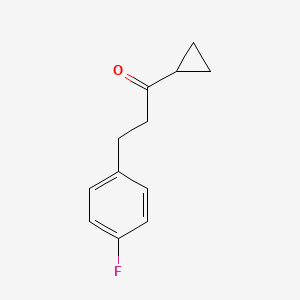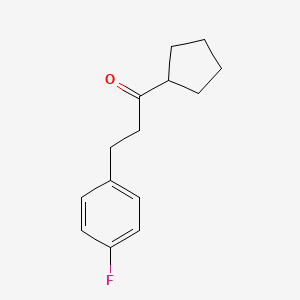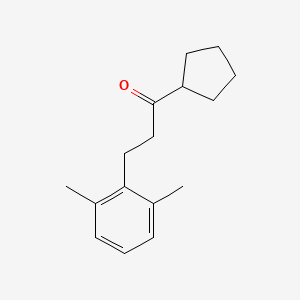
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O and a molecular weight of 230.34 g/mol . It is also known by other names such as 1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 2,6-dimethylphenyl group (a phenyl ring with methyl groups at the 2 and 6 positions), and an ethyl ketone group (a two-carbon chain with a ketone functional group) .Physical And Chemical Properties Analysis
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol. It has a computed XLogP3-AA value of 4.1, which is a measure of its lipophilicity. It has no hydrogen bond donors and one hydrogen bond acceptor. It has four rotatable bonds. Its exact mass and monoisotopic mass are both 230.167065321 g/mol. It has a topological polar surface area of 17.1 Ų. It has 17 heavy atoms. Its complexity, as computed by Cactvs, is 242 .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- Regioselective Synthesis : Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone has been used in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, highlighting its utility in creating specific chemical structures (Uchiyama et al., 1998).
- Cycloaddition Reactions : Computational studies show its application in GaCl3-catalyzed cycloaddition reactions to form unsaturated γ-lactone derivatives, demonstrating its versatility in synthetic chemistry (Wu et al., 2005).
2. Catalysis and Polymerization
- Transfer Hydrogenation Catalyst : Compounds derived from cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone were used in the asymmetric transfer hydrogenation of ketones, revealing its potential in catalysis (Magubane et al., 2017).
- Green Chemistry Applications : Its derivatives have been used in green chemistry strategies for stereoselective synthesis and decarbonylation, indicating its role in environmentally friendly chemical processes (Mortko & Garcia‐Garibay, 2005).
3. Material Science and Polymer Research
- Polymer Synthesis : Studies have explored the synthesis and characterization of homopolymers and copolymers involving 3,5-dimethylphenyl methacrylate, a related compound, showcasing its application in material science (Vijayanand et al., 2002).
4. Organic Reactions
- Claisen Rearrangement : It has been used in the phenol- and palladium(II)-catalyzed Claisen rearrangement with cyclic enol ethers, illustrating its utility in complex organic reactions (Mikami et al., 1987).
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-6-5-7-13(2)15(12)10-11-16(17)14-8-3-4-9-14/h5-7,14H,3-4,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIAVIDRBCLMQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644820 |
Source


|
| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone | |
CAS RN |
898755-46-9 |
Source


|
| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

